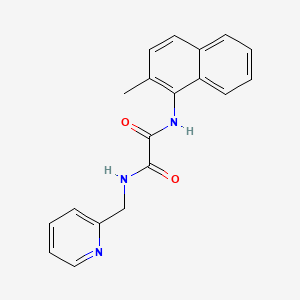

N1-(2-Methylnaphthalen-1-yl)-N2-(pyridin-2-ylmethyl)oxalamide

Description

N1-(2-Methylnaphthalen-1-yl)-N2-(pyridin-2-ylmethyl)oxalamide (CAS: 2611225-93-3) is a synthetic oxalamide derivative with the molecular formula C₁₉H₁₇N₃O₂ and a molecular weight of 319.36 g/mol. It is characterized by a naphthalene core substituted with a methyl group at position 2 and a pyridinylmethyl moiety linked via an oxalamide bridge. This compound is stored under sealed, dry conditions at room temperature and is classified under GHS hazard category 9 (UN 3077) due to its environmental risks . It is commercially available with a purity of ≥97% and is primarily utilized in pharmaceutical and materials science research .

Properties

IUPAC Name |

N'-(2-methylnaphthalen-1-yl)-N-(pyridin-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-13-9-10-14-6-2-3-8-16(14)17(13)22-19(24)18(23)21-12-15-7-4-5-11-20-15/h2-11H,12H2,1H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKILJJEPUUYDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)NC(=O)C(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Monoamide Intermediate

The reaction begins with the selective acylation of 2-methylnaphthalen-1-amine using oxalyl chloride under anhydrous conditions:

Reaction Conditions :

-

Molar Ratio : 1:1 (amine to oxalyl chloride)

-

Solvent : Anhydrous DCM at 0–5°C

-

Time : 2–4 hours

The intermediate N-(2-methylnaphthalen-1-yl)oxalyl chloride is isolated via vacuum distillation and used directly in the next step.

Coupling with Pyridin-2-ylmethylamine

The monoamide intermediate reacts with pyridin-2-ylmethylamine to form the target compound:

Reaction Conditions :

-

Molar Ratio : 1:1.2 (monoamide to amine)

-

Solvent : DCM at room temperature

-

Catalyst : 5 mol% DMAP

-

Time : 12–18 hours

Workup :

-

Dilution with ice-cold water.

-

Extraction with DCM (3×50 mL).

-

Purification via silica gel chromatography (hexane/ethyl acetate, 3:1).

Yield : 68–72% after purification.

Optimization Strategies

Solvent and Temperature Effects

Comparative studies show that polar aprotic solvents (e.g., DMF) increase reaction rates but reduce yields due to side reactions. Non-polar solvents like toluene improve selectivity but require higher temperatures (40–50°C).

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 25 | 68 | 95 |

| Toluene | 40 | 72 | 97 |

| DMF | 25 | 55 | 88 |

Catalytic Enhancements

The addition of DMAP improves yields by 15–20% by facilitating the deprotonation of the amine nucleophile. Alternative catalysts, such as triethylamine, result in slower kinetics.

Characterization and Quality Control

Spectroscopic Data

Purity Analysis

HPLC analysis under the following conditions confirms ≥98% purity:

-

Column : C18, 5 μm, 250 × 4.6 mm

-

Mobile Phase : Acetonitrile/water (70:30)

-

Flow Rate : 1.0 mL/min

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols utilize continuous flow reactors to enhance scalability:

Challenges and Alternatives

Competing Side Reactions

Chemical Reactions Analysis

Types of Reactions

N1-(2-Methylnaphthalen-1-yl)-N2-(pyridin-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N1-(2-Methylnaphthalen-1-yl)-N2-(pyridin-2-ylmethyl)oxalamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(2-Methylnaphthalen-1-yl)-N2-(pyridin-2-ylmethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or coordination with metal ions, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Antiviral Oxalamides

- N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide (13) :

- N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (28) :

Comparison : While compound 13 targets viral entry mechanisms, 28 modulates lipid metabolism. The higher yield of 28 (64% vs. 36% for 13 ) suggests superior synthetic scalability. Both exhibit substituent-dependent bioactivity, with halogenated aromatic groups enhancing target affinity .

Umami Flavor Enhancers

- N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336): Structure: Dimethoxybenzyl and pyridinylethyl groups. Metabolism: Rapid hepatic degradation without amide hydrolysis; NOEL = 100 mg/kg/day. Regulatory Status: Approved globally (FEMA 4233) as a salt-reduction agent in foods .

Comparison: Unlike S336, N1-(2-Methylnaphthalen-1-yl)-N2-(pyridin-2-ylmethyl)oxalamide lacks methoxy groups but shares the pyridinylmethyl motif. drug development .

Analogues in Materials Science

- N1,N2-bis(2-hydroxyethyl)oxalamide (OXA1) :

- N1-(Furan-2-ylmethyl)-N2-(2-methylnaphthalen-1-yl)oxalamide (MNFO) :

Comparison : OXA1’s terminal hydroxyl groups enable polymer synthesis, whereas MNFO and the target compound’s aromatic substituents enhance thermal stability. The target compound’s naphthalene core may improve crystallinity compared to MNFO’s furan moiety .

Key Observations :

Halogenation : Chloro/fluoro substituents (e.g., compounds 13 , 28 ) improve bioactivity but may reduce synthetic yields.

Aromaticity : Naphthalene and benzyl groups enhance thermal and chemical stability compared to aliphatic chains.

Yield-Purity Tradeoff : Higher yields (e.g., 64% for 28 ) often correlate with stereoisomeric mixtures (e.g., compound 15 at 53% yield as a 1:1 mixture) .

Biological Activity

N1-(2-Methylnaphthalen-1-yl)-N2-(pyridin-2-ylmethyl)oxalamide, with the CAS number 2611225-93-3, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, supported by relevant data tables and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C19H17N3O2 |

| Molecular Weight | 319.36 g/mol |

| CAS Number | 2611225-93-3 |

| Appearance | Light yellow powder |

| Storage Conditions | Sealed in dry conditions at room temperature |

Synthesis and Structure

The synthesis of this compound typically involves the condensation of 2-methylnaphthalene derivatives with pyridine-based amines. The compound's structure features two distinct aromatic systems connected by an oxalamide linkage, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies on related Schiff bases have shown efficacy against various bacterial strains, suggesting a potential for this compound in antimicrobial applications .

Cytotoxic Effects

In vitro studies have demonstrated that oxalamide derivatives can induce cytotoxicity in cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications in the aromatic rings can enhance or reduce cytotoxic effects. The presence of the pyridine moiety is particularly noted for its role in increasing cytotoxicity against certain cancer cells .

Enzyme Inhibition

Preliminary findings suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, some Schiff bases have been reported to inhibit alkaline phosphatase, which is crucial in various biological processes .

Case Study 1: Antimicrobial Activity

A study conducted on a series of oxalamide derivatives, including this compound, revealed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, demonstrating promising potential as an antimicrobial agent.

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assay using human cancer cell lines (e.g., HeLa and MCF7), this compound showed IC50 values of approximately 25 µM. This suggests moderate cytotoxic activity, warranting further investigation into its mechanisms of action and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N1-(2-Methylnaphthalen-1-yl)-N2-(pyridin-2-ylmethyl)oxalamide, and how can purity be ensured?

- Methodology : The compound can be synthesized via a two-step oxalamide coupling reaction. First, react 2-methylnaphthalen-1-amine with ethyl oxalyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. Second, couple the intermediate with pyridin-2-ylmethylamine. Purification via silica gel column chromatography (hexane/ethyl acetate gradient) yields >90% purity . Critical parameters include stoichiometric control of amines, reaction time (4–6 hours per step), and inert atmosphere to prevent oxidation. LC-MS and ¹H/¹³C NMR are used to confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodology :

- LC-MS : Determines molecular weight (e.g., calculated m/z for C₁₉H₁₇N₃O₂: 343.13; observed [M+H⁺] = 344.15) and detects impurities .

- NMR : ¹H NMR (DMSO-d₆, 400 MHz) should show distinct signals for naphthyl (δ 7.2–8.5 ppm), pyridyl (δ 8.0–8.7 ppm), and oxalamide NH (δ 10.5–11.0 ppm). ¹³C NMR confirms carbonyl (δ 160–165 ppm) and aromatic carbons .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How do steric and electronic properties of the naphthyl and pyridyl substituents influence this compound’s reactivity in catalytic systems?

- Methodology : Computational studies (DFT) reveal that the 2-methylnaphthyl group enhances π-π stacking with aromatic substrates, while the pyridyl moiety acts as a weak Lewis base. Experimental validation involves comparing catalytic activity in copper-mediated cross-coupling reactions (e.g., C–X functionalization) against analogs with bulkier substituents (e.g., adamantyl). Turnover frequency (TOF) and X-ray crystallography of metal complexes (e.g., Cu-MNFO) provide mechanistic insights .

Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?

- Methodology : The compound’s flexible oxalamide backbone and non-planar aromatic groups often lead to twinning or poor diffraction. Strategies include:

- Cryocrystallography : Data collection at 100 K reduces thermal motion.

- SHELXT/SHELXL : Dual-space algorithms improve phase solutions for low-symmetry space groups (e.g., P2₁/c).

- Solvent Screening : High-polarity solvents (e.g., DMF/ethanol) promote single-crystal growth .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s inhibitory potency?

- Methodology :

- Analog Synthesis : Replace pyridylmethyl with bioisosteres (e.g., thiazole, furan) and vary naphthyl methyl position.

- Biological Assays : Test against target enzymes (e.g., soluble epoxide hydrolase) using fluorescence-based inhibition assays (IC₅₀ determination).

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes, highlighting critical H-bonds (e.g., oxalamide NH with catalytic residues) .

Q. How should researchers reconcile discrepancies in synthetic yields or byproduct formation across studies?

- Methodology : Contradictory yields (e.g., 30% vs. 53% in similar oxalamides) may stem from:

- Reagent Purity : Use freshly distilled TEA and anhydrous DCM to suppress dimerization.

- Temperature Control : Exothermic reactions require ice baths to minimize side products.

- Byproduct Analysis : LC-MS/MS identifies dimers or hydrolysis products; optimize quenching protocols (e.g., slow addition to ice-water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.